![molecular formula C8H10O2 B1204599 3-Ethylbenzene-1,2-diol CAS No. 933-99-3](/img/structure/B1204599.png)
3-Ethylbenzene-1,2-diol
Overview
Description
3-Ethylbenzene-1,2-diol, also known as 3-Ethylcatechol, is a member of the class of 3-ethylcatechols that is catechol bearing an ethyl substituent at position 3 . It is a corrosion inhibitor that prevents the corrosion of metal surfaces . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Ethylbenzene-1,2-diol is C8H10O2 . The InChI code is 1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 . The molecular weight is 138.16 g/mol .Physical And Chemical Properties Analysis
3-Ethylbenzene-1,2-diol has a molecular weight of 138.16 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has one rotatable bond count . It is a liquid at room temperature .Scientific Research Applications
Antioxidant Activity
3-Ethylbenzene-1,2-diol has been found to have antioxidant properties . In a study on the roots of Salvia miltiorrhiza, it was found that the antioxidant activity of the roots increased when they were fermented with Aspergillus oryzae . The study suggested that the bioactive components of S. miltiorrhiza roots exhibiting antioxidant activity were converted to more polar compounds by fermentation of A. oryzae .
Antibacterial Activity
The same study also found that 3-Ethylbenzene-1,2-diol exhibits antibacterial activity . The antibacterial activity of the fermented S. miltiorrhiza roots was twice as high as that of the non-fermented roots . The antibacterial activity of the fermented roots against Bacillus cereus was found to be higher in the ethyl acetate and n-butanol fractions .
Fermentation Processes
3-Ethylbenzene-1,2-diol is involved in the fermentation processes of certain substances . For instance, the roots of S. miltiorrhiza were fermented with Aspergillus oryzae to improve their antioxidant and antibacterial activities . The changes in the bioactive components of the roots were attributed to the acylation of dihydrofuran-2(3H)-one, dealkylation of 4-methylbenzene-1,2-diol and 4-ethylbenzene-1,2-diol, and esterification of hexadecanoic acid and (9Z, 12Z)-octadec-9,12-dienoic acid during fermentation .
Chemical Synthesis
3-Ethylbenzene-1,2-diol is used in chemical synthesis . It has a CAS Number of 933-99-3 and a molecular weight of 138.17 . It is available for purchase from chemical suppliers for use in various research and industrial applications .
Material Science Research
In the field of material science, 3-Ethylbenzene-1,2-diol can be used in the development of new materials . Its properties, such as its molecular weight and structure, make it a useful compound in the synthesis of new materials .
Pharmacological Research
3-Ethylbenzene-1,2-diol can be used in pharmacological research . Its antioxidant and antibacterial properties make it a potential candidate for the development of new drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Ethylbenzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the degradation of aromatic compounds, which are important for various biological processes.
Mode of Action
The mode of action of 3-Ethylbenzene-1,2-diol involves electrophilic aromatic substitution . In the first step, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The degradation of 3-Ethylbenzene-1,2-diol is initiated by a dehydrogenation to 1-phenyl ethanol, followed by conversion to benzoate (or benzoyl-CoA) . Benzoate (or benzoyl-CoA) is a central intermediate in the anaerobic degradation of a variety of aromatic hydrocarbons .
Pharmacokinetics
It’s known that the compound is a solid and its physical form is liquid . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
It’s known that the compound belongs to the catechols , a group of organic compounds that have various biological activities, including antioxidant and anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethylbenzene-1,2-diol. For instance, the compound’s concentrations were found to be higher around major roads and city centers, indicating a significant influence of traffic emissions . Moreover, seasonal sources such as domestic heating and intensive outdoor barbecue cooking were found to affect the atmospheric presence of this pollutant .
properties
IUPAC Name |
3-ethylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQGNWZASKXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918521 | |
Record name | 3-Ethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933-99-3, 28930-20-3, 73229-71-7 | |
Record name | 3-Ethyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylpyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediol, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Ethyl-1,2-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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